![molecular formula C33H56I2N2S2 B12562497 Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide CAS No. 202070-88-0](/img/structure/B12562497.png)
Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridinium core linked by a 1,3-propanediylbis(thio) bridge and decyl groups, with diiodide as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide typically involves the reaction of pyridine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.
化学反应分析
Types of Reactions
Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyridinium derivatives. These products have their own unique properties and applications in different fields.
科学研究应用
Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and ionic liquids.
Biology: The compound has been studied for its antimicrobial and anticancer properties. It has shown potential as an inhibitor of various enzymes and biological pathways.
Medicine: Research has indicated its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of materials with specific properties, such as conductivity and stability.
作用机制
The mechanism of action of Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular membranes, affecting their permeability and function.
相似化合物的比较
Similar Compounds
- Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-octyl-, diiodide
- Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-hexyl-, diiodide
Uniqueness
Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of decyl groups and the 1,3-propanediylbis(thio) bridge contribute to its stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
This detailed article provides a comprehensive overview of Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
202070-88-0 |
|---|---|
分子式 |
C33H56I2N2S2 |
分子量 |
798.8 g/mol |
IUPAC 名称 |
1-decyl-4-[3-(1-decylpyridin-1-ium-4-yl)sulfanylpropylsulfanyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C33H56N2S2.2HI/c1-3-5-7-9-11-13-15-17-24-34-26-20-32(21-27-34)36-30-19-31-37-33-22-28-35(29-23-33)25-18-16-14-12-10-8-6-4-2;;/h20-23,26-29H,3-19,24-25,30-31H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
HSFRDQAYZHXGSD-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)SCCCSC2=CC=[N+](C=C2)CCCCCCCCCC.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




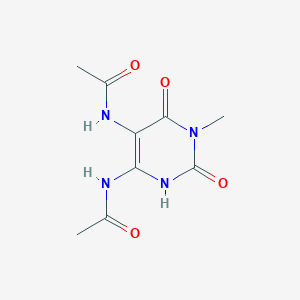
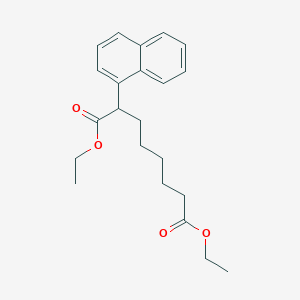
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
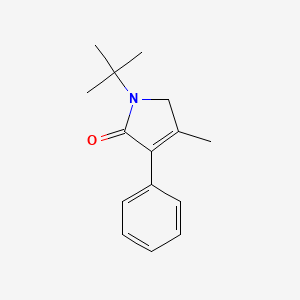
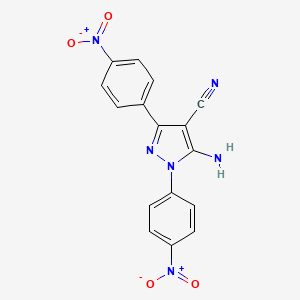
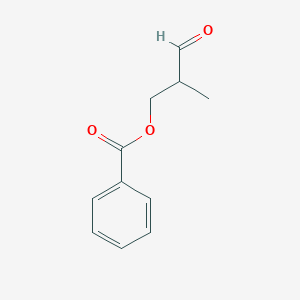
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)
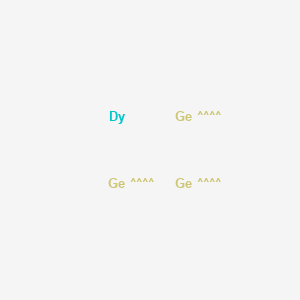

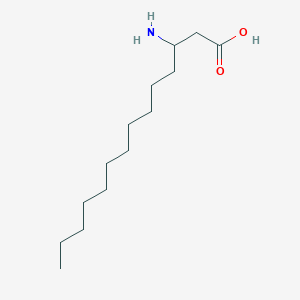

![1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene](/img/structure/B12562487.png)
